molecular formula C9H12N2O2 B6146377 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid CAS No. 1554481-84-3

2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B6146377
CAS No.: 1554481-84-3
M. Wt: 180.2
InChI Key:
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Description

2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid is a compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound features a pyrazole ring substituted with a cyclobutyl group and an acetic acid moiety, making it a versatile scaffold in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol can yield regioisomeric pyrazoles . The specific conditions, such as temperature and reaction time, can vary depending on the desired regioisomer and yield optimization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the cyclocondensation reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The pyrazole ring can participate in substitution reactions, where different substituents replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to enzymes or receptors. The cyclobutyl group may enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of the cyclobutyl group, which can enhance its stability and modify its interaction with biological targets. This structural feature distinguishes it from other pyrazole derivatives and may confer specific advantages in various applications.

Properties

CAS No.

1554481-84-3

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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